N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a triazine ring, a thiazole ring, and a carboxamide group, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF) to form the intermediate compound. This intermediate is then reacted with 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Condensation Reactions: It can act as a condensing agent for the formation of amides from carboxylic acids and amines.
Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols to form esters.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazine ring is activated for nucleophilic attack.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in tetrahydrofuran (THF) with the presence of N-methylmorpholine (NMM) as a base.
Esterification Reactions: Conducted in alcohol solvents such as methanol, ethanol, or isopropyl alcohol.
Major Products Formed
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or other derivatives . The triazine ring plays a crucial role in stabilizing the intermediate species and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): A precursor used in the synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): Another triazine derivative used for similar coupling reactions.
Uniqueness
This compound is unique due to its combination of a triazine ring and a thiazole ring, which provides enhanced reactivity and stability in various chemical reactions. This makes it a versatile reagent in synthetic chemistry and a valuable tool in scientific research .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-10-13(26-15(19-10)11-7-5-4-6-8-11)14(23)18-9-12-20-16(24-2)22-17(21-12)25-3/h4-8H,9H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVUXGLMXWODAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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